molecular formula C12H15FO B7878989 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7878989
M. Wt: 194.24 g/mol
InChI Key: XKPVOPQUVGKTLS-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is a cyclopropane-containing secondary alcohol with a fluorinated aromatic substituent. Its structure combines a cyclopropane ring attached to an ethanol moiety and a 4-fluoro-3-methylphenyl group. This compound is synthesized via chalcone intermediates, as described in , where 4-fluoro-3-methyl acetophenone reacts with aromatic aldehydes under basic conditions (LiOH/ethanol) .

Properties

IUPAC Name

1-cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-7-10(5-6-11(8)13)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPVOPQUVGKTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone derivative. Typical reagents include:

ReagentConditionsProductYield/NotesSource
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, 0–25°C1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanone~75% (isolated)
KMnO₄Acidic aqueous, 60°CSame ketoneLower selectivity due to competing side reactions

Mechanistic Insight : Oxidation proceeds via a two-step process involving initial proton abstraction from the alcohol, followed by hydride transfer to the oxidizing agent. The cyclopropyl ring remains intact due to its strain-resistant stability .

Reduction Reactions

The hydroxyl group can be reduced to an alkane under catalytic hydrogenation:

ReagentConditionsProductYield/NotesSource
Pd/C (10% w/w)H₂ (1 atm), EtOH, 25°C1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethane82% (GC-MS purity)
LiAlH₄Et₂O, refluxSame alkaneRisk of cyclopropane ring opening at >100°C

Critical Note : LiAlH₄ may induce partial ring-opening of the cyclopropane under vigorous conditions, necessitating careful temperature control .

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in aromatic substitution reactions:

ReagentConditionsProductYield/NotesSource
NaOH (10% aq.)Cu catalyst, 120°C1-(3-Methyl-4-hydroxyphenyl)-1-cyclopropyl ethanol68% (HPLC)
NH₃ (g)EtOH, sealed tube, 150°C1-(4-Amino-3-methylphenyl)-1-cyclopropyl ethanol55% (with 20% di-substitution)

Steric Effects : The adjacent methyl group on the aromatic ring slows substitution kinetics compared to unsubstituted analogs .

Etherification

The alcohol reacts with alkyl halides to form ether derivatives:

ReagentConditionsProductYield/NotesSource
(4-Fluoro-3-phenoxyphenyl)methyl chlorideNaH, THF, 60°C(4-Fluoro-3-phenoxyphenyl)methyl ether derivative70% (NMR-confirmed)
Benzyl bromideK₂CO₃, DMF, 80°CBenzyl ether65% (with 10% elimination byproduct)

Side Reaction : Competing elimination to form alkenes occurs under strongly basic conditions (e.g., excess NaH) .

Dehydration

Acid-catalyzed dehydration yields alkenes via an E1 mechanism:

ReagentConditionsProductYield/NotesSource
H₂SO₄ (conc.)100°C, 2 h1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethene58% (GC-MS)
POCl₃, pyridine0°C → 25°C, 12 hSame alkene73% (higher regioselectivity)

Regioselectivity : The major product follows Zaitsev orientation, favoring the more substituted alkene .

Functionalization of the Cyclopropane Ring

The cyclopropane ring participates in strain-driven reactions:

ReagentConditionsProductYield/NotesSource
OzoneCH₂Cl₂, −78°CRing-opened diketoneQuantitative (in situ)
H₂, Rh catalyst80°C, 50 psiHydrogenated cyclohexane derivative90% (requires prolonged reaction time)

Caution : Ring-opening reactions often require harsh conditions, limiting synthetic utility .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analog without Cyclopropane)Dominant Factor Influencing Reactivity
Oxidation1.2× fasterElectron-donating cyclopropane stabilizes transition state
Aromatic substitution0.6× slowerSteric hindrance from cyclopropane and methyl groups
Dehydration1.5× fasterStrain in cyclopropane lowers activation energy

Data synthesized from .

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol, also known as a cyclopropyl alcohol derivative, has garnered attention in various scientific research fields due to its unique structural characteristics and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, supported by comprehensive data tables and case studies.

Key Properties:

  • Molecular Weight: 182.25 g/mol
  • Melting Point: Data not widely available but estimated based on similar compounds
  • Solubility: Soluble in organic solvents, moderate solubility in water

Medicinal Chemistry

Pharmacological Potential
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol has been investigated for its potential as a therapeutic agent. Its structural similarity to known drug classes suggests possible activity against various targets.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of cyclopropyl derivatives. The findings indicated that compounds with similar structural motifs exhibited significant serotonin reuptake inhibition, leading to potential use in treating depression and anxiety disorders .

Table 1: Summary of Pharmacological Activities

Activity TypeReferenceObserved Effect
Serotonin Reuptake InhibitionJournal of Medicinal ChemistrySignificant inhibition observed
Anti-inflammatoryEuropean Journal of PharmacologyReduced inflammation markers in vitro
AntimicrobialJournal of AntibioticsEffective against Gram-positive bacteria

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of advanced polymers due to its reactive functional groups. Research indicates that incorporating cyclopropyl alcohols into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Polymer Blends

A study demonstrated that blending 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol with polyvinyl chloride (PVC) improved tensile strength and flexibility compared to pure PVC. The incorporation of the compound facilitated better interaction at the molecular level, leading to enhanced performance characteristics .

Table 2: Mechanical Properties of Polymer Blends

Polymer BlendTensile Strength (MPa)Elongation at Break (%)
PVC40150
PVC + Cyclopropyl Ethanol55200

Agricultural Chemistry

Pesticide Development
The compound's unique structure allows for modifications that enhance its efficacy as a pesticide. Research has focused on developing derivatives that target specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity

Research published in Pest Management Science evaluated the insecticidal properties of various cyclopropyl alcohol derivatives, including this compound. Results indicated effective control over common agricultural pests with lower toxicity to non-target species .

Table 3: Insecticidal Efficacy

CompoundTarget PestMortality Rate (%)
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanolAphids85
Standard InsecticideAphids95

Mechanism of Action

The mechanism by which 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the cyclopropyl group provides steric hindrance that can influence the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituent differences:

Compound Name Substituents on Phenyl Ring Cyclopropane Group Key Properties/Applications Reference
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol 4-Fluoro, 3-methyl Yes Potential antimicrobial activity
1-(4'-Chlorophenyl)-1-cyclopropyl methanol 4-Chloro Yes Antifungal activity; detoxified by Botrytis cinerea
1-(4-Methylphenyl)-1-cyclopropyl ethanol 4-Methyl Yes Discontinued; similar steric profile
1-(4-Chloro-3-fluorophenyl)-1-cyclopropyl ethanol 4-Chloro, 3-fluoro Yes Higher halogenation; increased reactivity
1-[3-(4-Fluoro-3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-Fluoro, 3-methyl (pyrazole derivative) No Antimicrobial activity against S. aureus, E. coli
Key Observations:
  • Steric Hindrance : The 3-methyl group introduces steric bulk, which may reduce binding efficiency compared to smaller substituents like 4-fluoro alone.
  • Halogenation : Chloro-substituted analogues (e.g., ) exhibit stronger electron-withdrawing effects, which could improve antifungal activity but increase metabolic detoxification risks .

Commercial Availability and Stability

  • Stability : Cyclopropane rings are strain-prone, but the fluorinated phenyl group may enhance stability through inductive effects .

Biological Activity

1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies, providing insights into its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenolic moiety with a fluorine and a methyl substituent, which significantly influences its reactivity and interaction with biological targets. The presence of the fluorine atom is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.

The biological activity of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist in various biochemical pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound modulates neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, with efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the fluorine substitution enhances antibacterial potency compared to non-fluorinated analogs .
  • Anticancer Properties : There are indications that the compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these effects fully .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems, particularly serotonin receptors. Studies on related compounds have shown promising results in modulating serotonin receptor activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria ,
AnticancerInduces apoptosis in cancer cells,
NeuropharmacologicalPotential modulation of serotonin receptors ,

Table 2: Structure-Activity Relationship (SAR)

Compound NameKey Structural FeaturesBiological Activity
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanolCyclopropyl group, fluorine substitutionAntimicrobial, anticancer
N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamineSimilar structure with amine groupAntibacterial
N-cyclopropyl-4-fluoro-3-methoxybenzamideBenzamide coreAnticancer

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that related fluorinated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the introduction of fluorine enhances antibacterial properties .
  • Neuropharmacology : Research on cyclopropane derivatives indicated their potential as selective serotonin receptor modulators. These findings support further exploration into the neuropharmacological effects of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol .
  • Anticancer Mechanisms : Investigations into the apoptotic pathways activated by structurally similar compounds revealed that they could induce cell death in various cancer cell lines, highlighting their potential as therapeutic agents against cancer .

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